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Compound of Interest

Compound Name: 4-Chloro-3-formylbenzonitrile

Cat. No.: B008667 Get Quote

4-Chloro-3-formylbenzonitrile is a trifunctional aromatic compound of significant interest to

researchers in medicinal chemistry and materials science. Its unique substitution pattern,

featuring a nitrile, an aldehyde, and a chloro group, makes it a highly versatile building block for

the synthesis of complex heterocyclic systems and other targeted molecular architectures. The

interplay of these electron-withdrawing groups defines its reactivity and dictates its physical

characteristics. This guide provides a comprehensive overview of its core physical properties,

predictive spectroscopic signatures, and essential handling protocols, designed for the

practicing research scientist.

Molecular Identity and Structure
Correctly identifying a chemical compound is the foundational step for any laboratory work. The

structural arrangement and key identifiers for 4-Chloro-3-formylbenzonitrile are summarized

below.

Figure 1: Chemical Structure of 4-Chloro-3-formylbenzonitrile.

Table 1: Chemical Identifiers
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Identifier Value Source(s)

IUPAC Name
4-chloro-3-
formylbenzonitrile

[1]

CAS Number 105191-41-1 [1][2]

Molecular Formula C₈H₄ClNO [1][3][4]

Molecular Weight 165.57 g/mol [1][3]

Synonyms

2-Chloro-5-

cyanobenzaldehyde, 4-Chloro-

3-cyanobenzaldehyde

[1]

InChIKey
JVRHVSUFKIQVFN-

UHFFFAOYSA-N
[1][4]

| Canonical SMILES| C1=CC(=C(C=C1C#N)C=O)Cl |[1][5] |

Physicochemical Properties
The physical state and solubility characteristics of a compound are critical for designing

reaction conditions, purification strategies, and formulation studies. While comprehensive

experimental data for 4-Chloro-3-formylbenzonitrile is not widely published, we can delineate

its key properties.

Table 2: Summary of Physical Properties

Property Value / Observation Source(s) / Rationale

Appearance Reported as a solid. [4]

Melting Point
Experimental data not

available in surveyed literature.
[3]

Boiling Point
Experimental data not

available in surveyed literature.
[3]

logP (XLogP3-AA) 1.7 [1][5]
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| Solubility | Predicted to have low solubility in water and good solubility in common organic

solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile. | Based on logP value and

molecular structure. |

Expert Analysis:
Physical State and Melting Point: As a substituted benzene derivative with a molecular

weight of 165.57 g/mol , it is expectedly a solid at room temperature. The presence of three

polar, electron-withdrawing groups can lead to significant intermolecular dipole-dipole

interactions, suggesting a relatively high melting point, likely exceeding 100°C, similar to

related isomers like 4-formylbenzonitrile (m.p. 100-102 °C)[6].

Solubility Profile: The octanol-water partition coefficient (logP) of 1.7 indicates a moderate

degree of lipophilicity.[1][5] This value rationally explains its expected poor aqueous

solubility. The molecule lacks easily ionizable protons or hydrogen bond donors, further

limiting its interaction with water. For practical applications, solubilization in polar aprotic

solvents or chlorinated solvents is recommended.

Spectroscopic Characterization (Predictive)
No publicly archived experimental spectra were identified for this specific isomer. However, a

robust spectroscopic profile can be predicted based on its structure, which is invaluable for

reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃): The aromatic region will display signals for three distinct

protons.

Aldehyde Proton (H-C=O): Expected as a singlet (s) in the highly deshielded region of δ 9.9 -

10.2 ppm. This significant downfield shift is characteristic of aldehyde protons.

Aromatic Proton (H-2): This proton is ortho to the strongly electron-withdrawing formyl group.

It is expected to appear as a doublet (d) around δ 8.0 - 8.2 ppm.
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Aromatic Proton (H-6): This proton is ortho to the cyano group and meta to the formyl group.

It is predicted to be a doublet of doublets (dd) around δ 7.8 - 8.0 ppm.

Aromatic Proton (H-5): This proton is ortho to the chlorine atom and meta to the cyano

group. It will be the most upfield of the aromatic signals, appearing as a doublet (d) around δ

7.6 - 7.7 ppm.

Predicted ¹³C NMR (101 MHz, CDCl₃): The molecule possesses eight unique carbon atoms.

Aldehyde Carbonyl (C=O):δ 188 - 192 ppm

Aromatic Quaternary Carbons (C-Cl, C-CHO, C-CN, C1): Four signals between δ 115 - 145

ppm. The carbon bearing the nitrile group (C1) will be near the lower end of this range, while

the carbon attached to the formyl group (C3) will be more downfield.

Aromatic Methine Carbons (C-H): Three signals between δ 125 - 138 ppm.

Nitrile Carbon (C≡N):δ 115 - 118 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium-Weak

Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp

Aldehyde (C=O) Stretch 1715 - 1695 Strong

Aromatic C=C Stretch 1600 - 1450 Medium

| C-Cl | Stretch | 800 - 600 | Medium-Strong |
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The presence of sharp, strong bands at ~2230 cm⁻¹ and ~1700 cm⁻¹ would provide compelling

evidence for the nitrile and aldehyde functionalities, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental

composition.

Molecular Ion (M⁺): The key diagnostic feature will be a pair of peaks for the molecular ion

due to the natural isotopic abundance of chlorine.

[M]⁺ peak at m/z ≈ 165, corresponding to the molecule containing ³⁵Cl.

[M+2]⁺ peak at m/z ≈ 167, corresponding to the molecule containing ³⁷Cl.

Isotopic Ratio: The intensity ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1,

which is the characteristic signature of a monochlorinated compound.

Fragmentation: Common fragmentation pathways would involve the loss of the aldehyde

group (-CHO) or the chlorine atom (-Cl).

Experimental Protocols & Workflow
Adherence to standardized protocols is essential for generating reliable and reproducible data.
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Sample Preparation

Data Acquisition

Data Analysis & Verification

For NMR:
1. Weigh ~5-10 mg of sample.

2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃).
3. Add internal standard if needed (e.g., TMS).

4. Transfer to a clean, dry NMR tube.

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer.

For IR (KBr Pellet):
1. Grind ~1 mg of sample with ~100 mg of dry KBr powder.

2. Use a press to form a transparent pellet.

Acquire spectrum on an FTIR spectrometer. Collect a background spectrum first.

1. Process spectra (phasing, baseline correction).
2. Integrate ¹H signals and assign peaks.

3. Compare experimental data against predicted values.
4. Confirm presence of all key functional groups and structural motifs.

Verified Compound Structure

Receive/Synthesize
4-Chloro-3-formylbenzonitrile

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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